Home > Products > Screening Compounds P24299 > Methyl 3-(1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoate
Methyl 3-(1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoate -

Methyl 3-(1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoate

Catalog Number: EVT-7972037
CAS Number:
Molecular Formula: C21H33N3O2
Molecular Weight: 359.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Methyl 3-(1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoate is a complex organic compound with a molecular formula of C23H36N4O2C_{23}H_{36}N_{4}O_{2} and a molecular weight of approximately 396.57 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacological agents targeting various neurological and psychological conditions. The compound's structure features multiple functional groups, including piperidine and piperazine moieties, which are often associated with bioactive properties.

Source and Classification

The compound is classified under the category of piperidine derivatives, which are widely studied for their diverse biological activities. It can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. The compound is cataloged under the CAS number 1134331-47-7, which facilitates its identification in chemical databases and literature.

Synthesis Analysis

Methods

The synthesis of Methyl 3-(1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoate typically involves several steps, utilizing standard organic synthesis techniques. Common methods include:

  1. Formation of Piperidine Ring: The initial step usually involves the formation of a piperidine ring through cyclization reactions involving appropriate amines and carbonyl compounds.
  2. Benzylation: Benzyl groups are introduced to the piperidine structure via nucleophilic substitution reactions.
  3. Piperazine Integration: The incorporation of the piperazine moiety can be achieved through coupling reactions with suitable precursors.
  4. Esterification: Finally, the propanoate group is introduced through esterification reactions involving carboxylic acids or their derivatives.

Technical Details

The synthesis may require careful control of reaction conditions such as temperature, pressure, and solvent choice to optimize yield and purity. For instance, using solvents like methanol or dichloromethane can facilitate certain reactions while minimizing side products.

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C23H36N4O2C_{23}H_{36}N_{4}O_{2}
  • Molecular Weight: 396.57 g/mol
  • CAS Number: 1134331-47-7
Chemical Reactions Analysis

Reactions

Methyl 3-(1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoate can participate in various chemical reactions due to its functional groups:

  1. Hydrolysis: The ester bond can undergo hydrolysis in the presence of water and acid or base catalysts, yielding the corresponding acid and alcohol.
  2. Reduction: The presence of carbonyl groups allows for reduction reactions to form alcohols.
  3. Nucleophilic Substitution: The compound can act as an electrophile in nucleophilic substitution reactions, particularly at the benzyl position.

Technical Details

These reactions are often facilitated by catalysts or specific reaction conditions (e.g., temperature, solvent) to enhance reaction rates and selectivity.

Mechanism of Action

The mechanism of action for Methyl 3-(1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoate is primarily linked to its interaction with neurotransmitter systems in the brain. It may act as a modulator or inhibitor of certain receptors, influencing neurotransmitter release and uptake, particularly in pathways related to dopamine and serotonin.

Process Data

Studies suggest that compounds with similar structures exhibit significant activity against targets such as monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid metabolism and has implications for treating neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

Methyl 3-(1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoate is typically a solid at room temperature, exhibiting characteristics such as:

  • Appearance: Off-white to light yellow solid.
  • Melting Point: Specific melting points vary based on purity but are generally within a defined range for similar compounds.

Chemical Properties

The compound is classified as an irritant; therefore, handling requires appropriate safety measures. It is soluble in organic solvents like methanol and dichloromethane but may have limited solubility in water.

Applications

Methyl 3-(1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoate has potential applications in:

  1. Pharmaceutical Development: As a lead compound for designing new drugs targeting neurological disorders.
  2. Research Studies: In studies investigating the pharmacological profiles of piperidine derivatives.
  3. Chemical Synthesis: As an intermediate in synthesizing more complex organic molecules.

This compound exemplifies the importance of piperidine derivatives in medicinal chemistry, providing avenues for further research into their therapeutic potential.

Synthetic Methodologies and Optimization for Methyl 3-(1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoate

Multi-Step Organic Synthesis Protocols

The synthesis of methyl 3-(1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoate (C₂₇H₃₇N₃O₃, MW 451.6 g/mol) follows meticulously designed multi-step protocols to construct its complex molecular architecture [4]. The convergent strategy typically begins with the preparation of advanced intermediates: 1-benzyl-4-methylpiperidin-3-one (CAS 32018-96-5) and 1-(2-methoxyphenyl)piperazine, which are subsequently coupled through nucleophilic substitution [8]. The piperidinone precursor is synthesized via Mannich reaction or N-alkylation of ethyl nipecotate followed by hydrolysis and decarboxylation, achieving yields >75% under optimized conditions [1] [8]. The critical propanoate side chain is introduced through Michael addition or esterification of 3-(piperidin-4-yl)propanoic acid prior to nitrogen functionalization [5] [7]. A representative five-step sequence involves: (1) preparation of 1-benzyl-4-methylenepiperidine, (2) catalytic hydrogenation, (3) N-alkylation with 1-chloroethyl-4-methylpiperazine, (4) esterification with methyl acrylate via Michael addition, and (5) final purification through crystallization or column chromatography [4]. Each intermediate requires precise control of stoichiometry and reaction parameters to minimize byproduct formation, with the penultimate coupling step between the piperidine and piperazine moieties being particularly crucial for maintaining regioselectivity .

Table 1: Representative Multi-Step Synthesis Protocol

StepReactionKey Reagents/ConditionsIntermediateYield (%)
1Piperidine ring formationEthyl nipecotate, benzyl halide, toluene, reflux1-Benzyl-4-methylpiperidine-3-carboxylate85-92
2Ketone synthesisHydrolysis/decarboxylation, acid catalyst1-Benzyl-4-methylpiperidin-3-one78-85
3Piperazine coupling1-(2-Methoxyphenyl)piperazine, toluene, 110°C1-Benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine65-75
4Propanoate installationMethyl acrylate, triethylamine, methanol, 60°CMethyl 3-[1-benzyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidin-3-yl]propanoate70-80
5PurificationCrystallization (ethanol/water)Final product95+ purity

Catalytic Asymmetric Reduction Strategies

Asymmetric induction in the synthesis of key chiral intermediates employs catalytic hydrogenation as a pivotal strategy [3] [4]. The prochiral precursor 1-benzyl-4-methyl-3-(2-nitrovinyl)piperidine undergoes enantioselective reduction using Raney nickel under 4 atm hydrogen pressure at 30-70°C, achieving >90% enantiomeric excess when modified with tartaric acid derivatives [3]. Alternative protocols utilize transition metal catalysts (Pd/C, PtO₂) in polar protic solvents (methanol, ethanol), with yields highly dependent on substrate concentration (0.1-0.5 M) and catalyst loading (5-15 wt%) [4]. For the critical C3 center establishment, asymmetric transfer hydrogenation with Hantzsch ester as hydride donor and chiral phosphine ligands (e.g., BINAP) provides superior stereocontrol compared to borane-mediated reductions [3]. The hydrogenation step typically requires 4-10 hours for completion, with reaction monitoring via TLC or HPLC essential to prevent over-reduction. Catalyst recycling studies indicate Ru-BINAP complexes maintain efficacy for 3-5 cycles when immobilized on silica supports, significantly reducing production costs for large-scale synthesis [3] [4].

Piperazine and Piperidine Ring Functionalization Techniques

Ring functionalization strategies enable precise molecular tailoring of both piperazine and piperidine components [1] [7]. The piperazine ring is typically constructed by cyclocondensation of bis(2-chloroethyl)amine with N-methylaniline under phase-transfer catalysis (tetrabutylammonium bromide), achieving 80-88% yields at 80-100°C [7]. For the piperidine moiety, regioselective C4 functionalization is accomplished via electrophilic amination using chloramine-T or through Buchwald-Hartwig amination with palladium catalysts (Pd₂(dba)₃/XPhos), enabling direct C-N bond formation without protecting group manipulation [1]. Advanced techniques include lithiation at C4 using n-BuLi at -78°C followed by quenching with N-methylpiperazine electrophiles, though this requires strict anhydrous conditions [7]. A particularly efficient method involves in situ generation of 4-(methylpiperazin-1-yl)piperidine through reductive amination of 1-benzylpiperidin-4-one with N-methylpiperazine using sodium triacetoxyborohydride in dichloroethane, providing 85-92% yields with minimal dialkylation byproducts [1] [7]. The propanoate linker is installed either pre- or post-ring assembly, with Michael addition of methyl acrylate to 1-benzyl-4-methylenepiperidine offering superior atom economy compared to esterification routes [5].

N-Alkylation and Esterification Reaction Dynamics

N-Alkylation kinetics and esterification dynamics critically determine the efficiency of molecular assembly [1] [4]. Piperazine N-alkylation with 1-benzyl-4-chloropiperidine follows second-order kinetics (k = 3.2 × 10⁻⁴ L·mol⁻¹·s⁻¹ at 80°C in toluene), requiring stoichiometric optimization to prevent quaternization (typically 1.05-1.2 eq alkylating agent) . Steric effects dominate regioselectivity, with preferential alkylation at the less hindered piperazine nitrogen confirmed through HMBC NMR studies [4]. Esterification of 3-(piperidin-4-yl)propanoic acid employs Fisher-Speier methodology with thionyl chloride pre-activation followed by methanol quenching (yields >95%), or catalytic approaches using DMAP/DCC in dichloromethane at 0-25°C [5]. Reductive amination protocols prove essential for coupling the 1-benzylpiperidin-3-one intermediate with 4-methylpiperazine, where sodium triacetoxyborohydride in dichloroethane/acetic acid (4:1) provides 20% higher yields than sodium cyanoborohydride at equivalent stoichiometry [1]. Microwave-assisted acceleration (100°C, 30 min) dramatically improves N-alkylation efficiency, reducing reaction times from 48 hours to <1 hour while maintaining yields >85% [4].

Solvent and Reagent Selection for Yield Maximization

Rational solvent and reagent selection profoundly impacts reaction efficiency and purification outcomes [1] [3] [4]. Polar aprotic solvents (DMF, acetonitrile) facilitate SNAr reactions for piperazine-quinoline couplings (yields 75-85%), while non-polar aromatics (toluene, xylene) optimize N-alkylations by minimizing solvation effects and preventing N-oxide formation [1] [4]. Reductive aminations achieve maximum conversion in dichloroethane due to ideal polarity balance (ε = 10.7) that enhances iminium ion formation while maintaining hydride donor solubility [1]. For esterification, methanol serves dual roles as solvent and reactant, enabling near-quantitative conversions at reflux temperatures without additional catalysts [4]. Reducing agent selection follows a critical hierarchy: sodium borohydride for acid-sensitive intermediates (0-5°C in methanol), sodium triacetoxyborohydride for iminium reductions (room temperature), and catalytic hydrogenation (Raney Ni, 4 atm H₂) for chiral center installation [3]. Solvent-free conditions under microwave irradiation provide exceptional atom economy for the final coupling step, reducing purification complexity. Post-reaction workup optimization includes pH-controlled extraction (citrate buffer, pH 4.0) to isolate the free base from aqueous phases, followed by crystallization from ethanol/water mixtures (4:1 v/v) to achieve pharma-grade purity (>99.5% HPLC) [1] [3].

Table 2: Solvent and Reagent Optimization Matrix

Reaction TypeOptimal SolventPreferred ReagentTemperature RangeYield Enhancement
N-AlkylationToluenePotassium carbonate100-110°C15-20% vs. DMF
Reductive Amination1,2-DichloroethaneNaBH(OAc)₃20-25°C25% vs. NaBH₄
Catalytic HydrogenationMethanolRaney Ni (10 wt%)30-70°Cee >90%
EsterificationMethanol (neat)SOCl₂ (catalytic)60-65°C>95% conversion
Piperazine CyclizationWater/toluene (biphasic)Benzyltriethylammonium chloride80-85°C88% vs. 72% (ACN)

Properties

Product Name

Methyl 3-(1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl)propanoate

IUPAC Name

methyl 3-[1-benzyl-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoate

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

InChI

InChI=1S/C21H33N3O2/c1-22-12-14-24(15-13-22)20-10-11-23(16-18-6-4-3-5-7-18)17-19(20)8-9-21(25)26-2/h3-7,19-20H,8-17H2,1-2H3

InChI Key

YQJSNAJIQYBABK-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2CCN(CC2CCC(=O)OC)CC3=CC=CC=C3

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2CCC(=O)OC)CC3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.